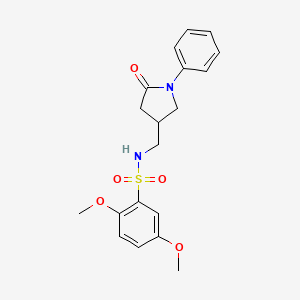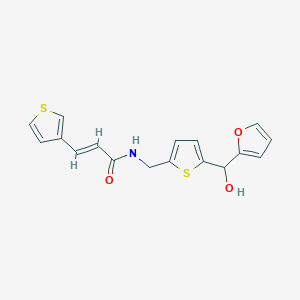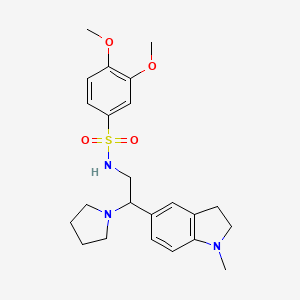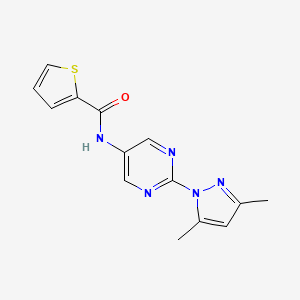![molecular formula C8H15BrN2O2 B2683677 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide CAS No. 50707-79-4](/img/structure/B2683677.png)
2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide: is a chemical compound with the molecular formula C8H15BrN2O2 It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms. The reaction conditions often include the use of a base to facilitate the cyclization process, followed by the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different spirocyclic derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of spirocyclic ketones or alcohols, while reduction may yield different spirocyclic amines.
Scientific Research Applications
2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic chemistry.
Biology: It is used in biological studies to investigate its effects on various biological systems. Its interactions with enzymes and receptors are of particular interest.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The exact molecular targets and pathways are often the subject of ongoing research, as understanding these interactions can provide insights into the compound’s potential therapeutic applications.
Comparison with Similar Compounds
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one:
2,8-diazaspiro[4.5]decan-1-one derivatives: These compounds have similar core structures but with variations in the substituents, affecting their reactivity and applications.
Uniqueness: 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure. This unique arrangement gives it distinct chemical properties and makes it valuable for various research applications. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
2-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.BrH/c1-6-7(11)10-8(12-6)2-4-9-5-3-8;/h6,9H,2-5H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOZZGUCEXUNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(O1)CCNCC2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2683594.png)
![ethyl 3-(4-methoxyphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2683595.png)
![N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2683596.png)

![5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B2683598.png)
![N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2683600.png)
![4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid](/img/structure/B2683601.png)
![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2683602.png)

![ethyl 4-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2683604.png)



![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2683617.png)
